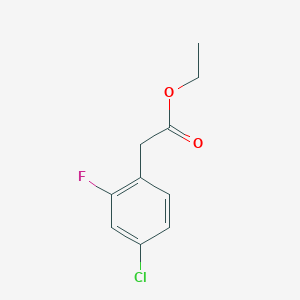

Ethyl 4-chloro-2-fluorophenylacetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(4-chloro-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWCPRLQLHLRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403862 | |

| Record name | ethyl 4-chloro-2-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188424-98-8 | |

| Record name | ethyl 4-chloro-2-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Halogenated Phenylacetate Esters in Organic Chemistry

The broader family of halogenated phenylacetate (B1230308) esters, to which Ethyl 4-chloro-2-fluorophenylacetate belongs, holds considerable importance in the field of organic chemistry. The introduction of halogen atoms onto the phenyl ring of a phenylacetate ester can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This makes them valuable building blocks in the synthesis of more complex molecules.

In medicinal chemistry, for instance, the presence of fluorine can enhance the biological activity of a drug molecule. chemimpex.com Halogenated phenylacetate esters are often used as intermediates in the development of pharmaceuticals, including anti-inflammatory agents and novel therapeutics. chemimpex.com The specific positioning of halogen substituents can also direct the course of chemical reactions, allowing for regioselective modifications of the aromatic ring.

Furthermore, in the synthesis of agrochemicals, such as herbicides and pesticides, these esters can serve as key precursors. chemimpex.com The halogen atoms can contribute to the molecule's efficacy and environmental persistence. The versatility of this class of compounds in various substitution and coupling reactions makes them a staple in the toolbox of synthetic organic chemists.

Research Landscape of Ethyl 4 Chloro 2 Fluorophenylacetate Within Fine Chemical Synthesis

While the class of halogenated phenylacetate (B1230308) esters is broadly utilized, the specific research landscape for Ethyl 4-chloro-2-fluorophenylacetate in fine chemical synthesis is not extensively documented in publicly available literature. Its structural motifs, particularly the chloro and fluoro substituents on the phenyl ring, suggest its potential as a versatile intermediate.

The presence of a chlorine atom provides a potential site for various cross-coupling reactions, a common strategy in the synthesis of complex organic molecules. The fluorine atom, with its strong electron-withdrawing nature, can influence the reactivity of the aromatic ring and the adjacent benzylic position. These features theoretically make this compound a candidate for the synthesis of specialized pharmaceuticals and agrochemicals where such a substitution pattern is desired. However, specific, large-scale applications or its role as a key intermediate in the production of named fine chemicals are not prominently reported in scientific databases and patent literature.

Overview of Key Academic Research Trajectories for the Compound

Established Reaction Pathways for this compound Synthesis

Traditional synthesis of this compound relies on well-understood organic reactions, primarily focusing on building the molecule from suitably substituted precursors. These methods are valued for their reliability and scalability.

The most direct and widely practiced method for synthesizing this compound is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. In this specific synthesis, the halogenated aromatic precursor, 2-(4-chloro-2-fluorophenyl)acetic acid, is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemicalbook.com

The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the formation of the ester product, a large excess of the alcohol (ethanol) is typically used. Another strategy to maximize the yield is the removal of water as it is formed, often accomplished using a Dean-Stark apparatus. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. A series of proton transfer and elimination steps follows, ultimately resulting in the formation of the ethyl ester and water. masterorganicchemistry.com

Table 1: Typical Conditions for Fischer Esterification of 2-(4-chloro-2-fluorophenyl)acetic acid

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 2-(4-chloro-2-fluorophenyl)acetic acid, Ethanol | Carboxylic acid and alcohol |

| Catalyst | Concentrated H₂SO₄ or HCl | Protonates the carbonyl group to activate it |

| Solvent | Excess Ethanol | Serves as both reactant and solvent, drives equilibrium |

| Temperature | Reflux | Increases reaction rate |

| Work-up | Neutralization (e.g., with NaHCO₃), Extraction | Removes acid catalyst and purifies the product |

An alternative, though more complex, approach involves the sequential halogenation of a simpler phenylacetate scaffold, such as ethyl phenylacetate. This strategy requires precise control over regioselectivity to introduce the halogen atoms at the correct positions on the aromatic ring.

Fluorination: Selective fluorination of phenylacetic acid and its derivatives can be achieved through methods like electrochemical fluorination. cecri.res.in For instance, studies on the electrochemical fluorination of alkyl phenylacetates in specific electrolyte media have demonstrated the potential to introduce fluorine atoms, although achieving high selectivity at a specific ring position is challenging and often results in a mixture of products. cecri.res.in

Chlorination: Subsequent chlorination of a fluorinated phenylacetate intermediate would then be required. Electrophilic aromatic substitution using a chlorinating agent (e.g., Cl₂) and a Lewis acid catalyst could be employed. However, the directing effects of the existing fluoro and acetate (B1210297) groups would need to be carefully considered to achieve the desired 4-chloro substitution pattern. This multi-step process on the basic scaffold is generally less efficient than starting with the correctly substituted precursor due to potential side reactions and difficulties in controlling the exact position of halogenation. google.com

The most practical and established pathway for the synthesis of this compound is through the direct esterification of 2-(4-chloro-2-fluorophenyl)acetic acid. This precursor already contains the required chloro and fluoro substituents in the correct positions on the phenyl ring, thus avoiding the regioselectivity issues associated with halogenating a plain phenylacetate scaffold.

The synthesis is a classic example of Fischer esterification, where the carboxylic acid is heated with ethanol and a catalytic amount of mineral acid. chemicalbook.com The reaction proceeds through a reversible, acid-catalyzed nucleophilic acyl substitution. The reliability and high yields associated with this method make it the preferred route in both laboratory and industrial settings.

Innovative Synthetic Strategies and Catalytic Transformations

Beyond established methods, research explores novel catalytic systems to functionalize this compound or its precursors, opening pathways to new derivatives.

Catalytic hydrogenation and reduction with complex metal hydrides are fundamental transformations in organic synthesis, typically used for the reduction of carbonyl groups, double bonds, or other functional groups. pharmaguideline.com

Complex Metal Hydrides: Reagents like Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents. pharmaguideline.com LiAlH₄ is strong enough to reduce esters to primary alcohols. chem-station.com Therefore, treating this compound with LiAlH₄ would result in its reduction to 2-(4-chloro-2-fluorophenyl)ethanol. Sodium borohydride is a milder reagent and is generally incapable of reducing esters, allowing for selective reduction of other functional groups in a molecule if present. pharmaguideline.comchem-station.com These reduction methods are primarily used to transform the ester group rather than to synthesize the ester itself.

Catalytic Hydrogenation: This method is typically employed to reduce carbon-carbon double bonds or carbonyl groups. pharmaguideline.com While the ester carbonyl is generally resistant to catalytic hydrogenation under standard conditions, this technique can be used for hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom. Under specific catalytic conditions (e.g., using a palladium catalyst), it might be possible to selectively remove the chlorine atom from the aromatic ring, providing a route to Ethyl 2-fluorophenylacetate.

The halogen atoms on the aromatic ring of this compound serve as handles for further modification through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a prominent example, typically involving the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. researchgate.net In the case of this compound, the aryl chloride is significantly more reactive than the aryl fluoride (B91410) in typical palladium-catalyzed coupling reactions. researchgate.net This difference in reactivity allows for selective functionalization at the C4 position. For example, reacting the compound with an arylboronic acid could replace the chlorine atom with a new aryl group, creating a biphenyl (B1667301) derivative while leaving the fluorine atom intact.

Table 2: Hypothetical Suzuki-Miyaura Reaction for Functionalization

| Component | Example | Role |

|---|---|---|

| Substrate | This compound | Aryl halide source |

| Coupling Partner | Phenylboronic acid | Source of the new carbon framework |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the catalytic cycle |

| Base | Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) | Activates the boronic acid |

| Solvent | Toluene/Water or Dioxane/Water | Provides the medium for the reaction |

| Product | Ethyl 2-fluoro-[1,1'-biphenyl]-4-ylacetate | Functionalized product |

This selective reactivity is a key advantage, enabling the synthesis of complex molecules by building upon the this compound scaffold. nih.gov

Multi-component Reactions (e.g., Ugi Reaction) in Complex Molecule Assembly

There is no specific information available in the searched literature regarding the use of multi-component reactions, such as the Ugi reaction, for the synthesis or assembly of complex molecules involving this compound.

Enantioselective Synthesis and Chiral Induction Methodologies

Detailed research findings on the enantioselective synthesis or the application of chiral induction methodologies specifically for producing chiral variants of this compound are not present in the available literature. While methods exist for related compounds like the asymmetric bioreduction of Ethyl 4-chloroacetoacetate to yield chiral products, these are not directly applicable to the target compound.

Green Chemistry Principles and Sustainable Synthetic Approaches

No studies were identified that specifically detail the application of green chemistry principles or the development of sustainable synthetic routes for the production of this compound. General principles of green chemistry aim to reduce waste and use less hazardous substances, but their specific application to this compound's synthesis is not documented in the searched results.

Continuous Flow Synthesis Methods for Enhanced Efficiency

Research on the application of continuous flow synthesis to enhance the efficiency of producing this compound is not available in the reviewed literature. While continuous flow methods are documented for structurally different compounds like Ethyl 4-chloroacetoacetate, such processes have not been described for this compound. patsnap.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Specific studies focused on the optimization of reaction conditions—such as temperature, solvent, catalyst, or reaction time—to enhance the yield of this compound could not be found in the available research.

Rational Design and Synthesis of this compound Analogs and Derivatives

There is no information in the searched literature concerning the rational design or synthesis of analogs and derivatives based on the this compound scaffold.

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl

The ester functional group in this compound is a primary site for reactivity, readily undergoing nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the ethoxide leaving group. vanderbilt.edumasterorganicchemistry.com The general mechanism proceeds through a tetrahedral intermediate. vanderbilt.edu Key transformations include hydrolysis, transesterification, and amidation.

Hydrolysis: In the presence of aqueous acid or base, the ester is cleaved to yield 4-chloro-2-fluorophenylacetic acid and ethanol. askfilo.comsciencemadness.org Basic hydrolysis, often termed saponification, is irreversible as the resulting carboxylate anion is deprotonated under the reaction conditions. uomustansiriyah.edu.iq Acid-catalyzed hydrolysis is an equilibrium process. askfilo.comlibretexts.org

Transesterification: Reaction with a different alcohol (R'OH), typically under acidic or basic catalysis, can replace the ethyl group of the ester with a new alkyl group (R'), forming a different ester. This is a reversible process driven to completion by using the new alcohol as a solvent. uomustansiriyah.edu.iq

Amidation: The reaction of the ester with ammonia (B1221849) or primary/secondary amines produces the corresponding amide, N-substituted-2-(4-chloro-2-fluorophenyl)acetamide. These reactions are generally slower than hydrolysis or transesterification and may require heating or catalysis. vanderbilt.edursc.orgacs.org

| Reaction Type | Nucleophile | Typical Conditions | Product |

|---|---|---|---|

| Hydrolysis (Basic) | OH⁻ (e.g., NaOH) | Aqueous solution, heat | Sodium 4-chloro-2-fluorophenylacetate |

| Hydrolysis (Acidic) | H₂O | Aqueous acid (e.g., H₂SO₄), heat | 4-chloro-2-fluorophenylacetic acid |

| Transesterification | R'OH (e.g., Methanol) | Acid or base catalyst (e.g., H⁺, NaOMe), heat | Mthis compound |

| Amidation | NH₃, R'NH₂, or R'₂NH | Heat, may require catalyst | 2-(4-chloro-2-fluorophenyl)acetamide or N-substituted derivatives |

Reactivity of the Aromatic Halogen Substituents (Chlorine and Fluorine)

The aromatic ring of this compound is rendered electron-deficient by the inductive effects of the halogen substituents and the electron-withdrawing nature of the ethyl acetate group. This electronic profile makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing the halogen leaving groups.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a significant reaction pathway for this compound. byjus.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgwikipedia.org The aromaticity is then restored by the expulsion of a halide ion. uomustansiriyah.edu.iq

The presence of the electron-withdrawing ethyl acetate group, particularly its carbonyl function, helps to stabilize the negative charge of the Meisenheimer complex, especially when the attack occurs at the ortho (C2-F) or para (C4-Cl) positions. chemistrysteps.comyoutube.comaskfilo.com

A key consideration in the SₙAr reactivity of this molecule is the relative leaving group ability of fluoride versus chloride. Contrary to trends in aliphatic Sₙ2 reactions, fluoride is often a better leaving group than chloride in SₙAr reactions. chemistrysteps.commasterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon more electrophilic and thus more susceptible to attack. masterorganicchemistry.comstackexchange.com Therefore, nucleophilic substitution is more likely to occur at the C2 position, replacing the fluorine atom.

| Position | Halogen | Relative Electronegativity | Effect on C-X Bond Polarity | Predicted Reactivity towards SₙAr | Potential Product (with Nu:⁻) |

|---|---|---|---|---|---|

| C2 | Fluorine | High | Highly polarized, C is very electrophilic | More Reactive | Ethyl 4-chloro-2-(nucleophile)phenylacetate |

| C4 | Chlorine | Moderate | Moderately polarized | Less Reactive | Ethyl 2-fluoro-4-(nucleophile)phenylacetate |

Ortho-Metalation and Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of a specific ortho-proton. organic-chemistry.org

For this compound, both the ester group (after conversion to a more robust directing group like an amide) and the fluorine atom can act as directing groups. The fluorine atom is a moderate directing group, while amide groups are strong DMGs. organic-chemistry.org Lithiation is expected to occur preferentially at the C3 position, which is ortho to both the fluorine and the phenylacetate side chain. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent at the C3 position with high regioselectivity.

| Step 1: Reagents | Step 2: Electrophile (E⁺) | Functional Group Introduced at C3 | Product Structure |

|---|---|---|---|

| 1. Amidation 2. n-BuLi, THF, -78 °C | D₂O | -D (Deuterium) | Deuterated derivative |

| 1. Amidation 2. n-BuLi, THF, -78 °C | (CH₃)₃SiCl | -Si(CH₃)₃ | Trimethylsilyl derivative |

| 1. Amidation 2. n-BuLi, THF, -78 °C | I₂ | -I | Iodo derivative |

| 1. Amidation 2. n-BuLi, THF, -78 °C | CO₂ then H₃O⁺ | -COOH | Carboxylic acid derivative |

Transformations Involving the Methylene (B1212753) Bridge (α-Carbon) Reactivity

The methylene group (CH₂) adjacent to the ester carbonyl, known as the α-carbon, possesses acidic protons (pKa ≈ 22-25 in DMSO). These protons can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. libretexts.orgpressbooks.pub This enolate can then react with various electrophiles, allowing for the construction of new carbon-carbon bonds at the α-position.

This alkylation reaction proceeds via an Sₙ2 mechanism and is most efficient with primary alkyl halides. libretexts.org Secondary halides are less reactive, and tertiary halides tend to undergo elimination. This synthetic route provides access to a wide range of α-substituted derivatives of this compound.

| Base | Electrophile (R-X) | Product |

|---|---|---|

| LDA, THF, -78 °C | CH₃I | Ethyl 2-(4-chloro-2-fluorophenyl)propanoate |

| LDA, THF, -78 °C | CH₂=CHCH₂Br (Allyl bromide) | Ethyl 2-(4-chloro-2-fluorophenyl)pent-4-enoate |

| LDA, THF, -78 °C | C₆H₅CH₂Br (Benzyl bromide) | Ethyl 2-(4-chloro-2-fluorophenyl)-3-phenylpropanoate |

| LDA, THF, -78 °C | CH₃COCl (Acetyl chloride) | Ethyl 2-(4-chloro-2-fluorophenyl)-3-oxobutanoate |

Oxidative and Reductive Chemistry of the Compound

The ester group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as weaker reagents like sodium borohydride are generally ineffective for ester reduction. chemistrysteps.comncert.nic.in The reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org The initial tetrahedral intermediate collapses to form an aldehyde, which is then rapidly reduced further to the primary alcohol, 2-(4-chloro-2-fluorophenyl)ethanol. chemistrysteps.commasterorganicchemistry.com

Alternatively, if the ester is first hydrolyzed to the corresponding carboxylic acid, the acid can also be reduced. While LiAlH₄ is effective, other reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) can also be used, sometimes offering different selectivity profiles with respect to other functional groups in the molecule.

Oxidation of the molecule is less common. The aromatic ring is relatively electron-poor and resistant to electrophilic oxidation. The benzylic C-H bonds of the methylene bridge could potentially be oxidized under specific conditions, but this would likely require specialized reagents to avoid reactions at other sites.

| Starting Material | Reducing Agent | Solvent | Product |

|---|---|---|---|

| This compound | LiAlH₄ (excess), then H₃O⁺ workup | Anhydrous Ether or THF | 2-(4-chloro-2-fluorophenyl)ethanol |

| 4-chloro-2-fluorophenylacetic acid | LiAlH₄, then H₃O⁺ workup | Anhydrous Ether or THF | 2-(4-chloro-2-fluorophenyl)ethanol |

| 4-chloro-2-fluorophenylacetic acid | BH₃·THF, then workup | THF | 2-(4-chloro-2-fluorophenyl)ethanol |

Reaction Mechanisms of Key Transformations Involving this compound

A deeper understanding of the reactivity of this compound is gained by examining the mechanisms of its key transformations.

Nucleophilic Acyl Substitution: This reaction follows a two-step addition-elimination mechanism. masterorganicchemistry.com

Addition: The nucleophile (Nu:⁻) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the ethoxide (⁻OEt) as the leaving group, resulting in the substituted product. chemistrytalk.org

Nucleophilic Aromatic Substitution (SₙAr): This pathway also involves a two-step addition-elimination process. uomustansiriyah.edu.iq

Addition: A strong nucleophile attacks the carbon atom bearing a halogen (e.g., fluorine at C2), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). nih.govnih.gov The negative charge is delocalized onto the aromatic ring and is further stabilized by the electron-withdrawing ester group.

Elimination: The complex rearomatizes by ejecting the halide ion (F⁻) as a leaving group, yielding the substituted product. chemistrysteps.com

α-Carbon Alkylation: This is a two-step sequence.

Enolate Formation: A strong base (like LDA) removes an acidic α-proton from the methylene bridge, creating a planar, nucleophilic enolate ion which is stabilized by resonance with the adjacent carbonyl group.

Sₙ2 Attack: The enolate ion acts as a nucleophile, attacking an alkyl halide (R-X) in an Sₙ2 reaction to form a new C-C bond at the α-position. libretexts.orglibretexts.org

Ester Reduction with LiAlH₄: This reduction occurs in two main stages.

First Hydride Addition: A hydride ion (H⁻) from AlH₄⁻ attacks the carbonyl carbon. The resulting tetrahedral intermediate then collapses, expelling the ethoxide leaving group to form an aldehyde intermediate. chemistrysteps.com

Second Hydride Addition: The aldehyde, being more reactive than the starting ester, is immediately attacked by another hydride ion. This forms an alkoxide intermediate which, upon acidic workup, is protonated to give the final primary alcohol product. libretexts.org

Applications As a Key Intermediate in Advanced Organic Synthesis

Role in Pharmaceutical Intermediate Synthesis

The compound serves as a crucial starting material and intermediate in the synthesis of potential pharmaceutical agents. Its structure is a key component in the development of new therapeutic molecules.

In modern drug discovery, bioactive compound libraries are essential tools for identifying new therapeutic leads. These libraries consist of large collections of structurally diverse small molecules that can be screened for biological activity against various targets. Versatile chemical building blocks are fundamental to the creation of these libraries. Intermediates like Ethyl 4-chloro-2-fluorophenylacetate are valuable in this context as their structure can be systematically modified to generate a wide array of derivatives for screening purposes. enamine.net Such libraries often cover diverse therapeutic areas, including neurology, oncology, and anti-infectives. enamine.net

The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of various potential therapeutic agents.

Anti-inflammatory Agents: Research has demonstrated that compounds containing a 2,4-dichloro-5-fluorophenyl moiety can be used to synthesize thiazolotriazoles that exhibit significant anti-inflammatory and analgesic activities. nih.gov This highlights the potential of similarly structured fluorinated phenyl derivatives, such as this compound, to serve as precursors for novel non-steroidal anti-inflammatory drugs (NSAIDs). nih.govejbps.com The development of new anti-inflammatory compounds is a key area of research aimed at discovering agents with improved efficacy and fewer side effects. mdpi.com

Antimicrobial Agents: The 2,4-dichloro-5-fluorophenyl structure has also been incorporated into molecules showing good antibacterial and antifungal properties. nih.gov The synthesis of novel antimicrobial agents is critical in addressing the challenge of rising antibiotic resistance. mdpi.com Research into new classes of antimicrobial compounds often utilizes versatile intermediates to create molecules that target novel pathways in pathogenic bacteria and fungi. mdpi.commdpi.com

Hypnotic Agents: Fluorine-containing phenyl acetate (B1210297) derivatives have been specifically synthesized and evaluated as potential ultra-short-acting sedative and hypnotic agents. nih.gov Research in this area focuses on developing "soft drugs" that are designed to be metabolized quickly, allowing for rapid recovery of consciousness. nih.gov The synthesis of these agents often involves preparing phenyl acetic acid derivatives which are subsequently esterified, a pathway for which this compound is a relevant member of the compound class. nih.gov

Table 1: Potential Pharmaceutical Agents Derived from Halogenated Phenyl Intermediates

| Therapeutic Class | Target Molecules/Derivatives | Relevant Precursor Moiety | Source(s) |

|---|---|---|---|

| Anti-inflammatory | Thiazolotriazoles | 2,4-dichloro-5-fluorophenyl | nih.gov |

| Antimicrobial | Thiazolotriazoles | 2,4-dichloro-5-fluorophenyl | nih.gov |

| Hypnotic/Sedative | Phenyl acetate derivatives | Fluorine-containing phenyl acetates | nih.gov |

Utility in Agrochemical Development

In the agrochemical sector, related chloro- and fluoro-containing aromatic compounds are used as intermediates in the production of herbicides. For instance, ethyl chloroacetate (B1199739) is a known precursor in the synthesis of pesticides, including the herbicide fluoroglycofen-ethyl. google.comwikipedia.org While a direct synthetic application for this compound in commercial agrochemicals is not extensively detailed, its structural similarity to intermediates used in this industry suggests its potential utility in the development of new crop protection agents.

Contributions to Specialty Chemical Production

As a commercially available chemical intermediate, this compound is part of the broader supply chain for specialty chemicals. chemsrc.comchemicalbook.com Such intermediates are fundamental raw materials for synthesizing more complex, high-value molecules used in various industries, including electronics, materials science, and consumer products.

Synthesis of Advanced Materials and Functional Molecules (e.g., phosphorus ylides)

Phosphorus ylides, also known as Wittig reagents, are important compounds in organic synthesis, most notably for their use in the Wittig reaction to form alkenes from aldehydes or ketones. libretexts.orgopenstax.org The synthesis of a phosphorus ylide typically begins with the SN2 reaction of a trialkyl phosphine (B1218219) (commonly triphenylphosphine) with an alkyl halide. openstax.orglibretexts.org This reaction forms an alkylphosphonium salt, which is then deprotonated with a strong base to yield the neutral ylide. libretexts.org

While this compound is an ester and not a direct precursor for ylide synthesis, it could theoretically be converted into a suitable alkyl halide. This would involve a multi-step process, for example, the reduction of the ester functional group to an alcohol, followed by conversion of the alcohol to a halide. This transformed molecule could then react with triphenylphosphine (B44618) to generate a phosphorus ylide for use in advanced material and functional molecule synthesis.

Structure Activity Relationship Sar Studies of Ethyl 4 Chloro 2 Fluorophenylacetate Derivatives

Impact of Halogen Substituents on Molecular Interactions and Biological Recognition

The presence and nature of halogen substituents on the phenyl ring of phenylacetate (B1230308) derivatives can significantly modulate their physicochemical properties and, consequently, their interactions with biological targets. Halogen atoms influence molecular interactions through a combination of steric, electrostatic, and hydrophobic effects.

Research on related compounds has demonstrated that the introduction of halogen atoms to a benzene ring can increase the binding affinity for proteins such as human serum albumin (HSA) mdpi.comresearchgate.net. This enhanced affinity is often attributed to favorable hydrophobic interactions. The binding affinity has been observed to increase with the increasing atomic number of the halogen, following the trend I > Br > Cl > F researchgate.net. This suggests that larger, more polarizable halogens contribute more significantly to binding, likely through a combination of increased lipophilicity and the potential for halogen bonding.

Table 1: Physicochemical Properties of Halogens and Their Impact on Molecular Interactions

| Halogen | Atomic Number | Electronegativity | Atomic Radius (Å) | Hydrophobic Parameter (π) | Potential Impact on Molecular Interactions |

| Fluorine (F) | 9 | 4.0 | 0.64 | 0.14 | Can form strong hydrogen bonds and alter metabolic stability. Modest increase in lipophilicity. |

| Chlorine (Cl) | 17 | 3.0 | 0.99 | 0.71 | Significantly increases lipophilicity and can participate in halogen bonding. |

| Bromine (Br) | 35 | 2.8 | 1.14 | 0.86 | Further increases lipophilicity and has a strong potential for halogen bonding. |

| Iodine (I) | 53 | 2.5 | 1.33 | 1.12 | Provides the largest increase in lipophilicity and is a strong halogen bond donor. |

Data compiled from various sources. researchgate.net

Modifications of the Ester Moiety and their Influence on Bioactivity

The ester group in ethyl 4-chloro-2-fluorophenylacetate is a key functional group that can be modified to tune the compound's pharmacokinetic and pharmacodynamic properties. Alterations to the ester moiety, such as changing the length of the alkyl chain or replacing it with other functional groups, can have a profound impact on bioactivity.

Esterification is a common strategy to increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve bioavailability mdpi.com. The length and branching of the alkyl chain of the ester can influence the rate and stereoselectivity of enzymatic hydrolysis by esterases in the body nih.gov. For example, studies on propranolol ester prodrugs have shown that as the length of the alkyl chain increases, the rate of hydrolysis can change, and the stereoselectivity of this process can vary between different tissues nih.gov. This suggests that modifying the ethyl group in this compound to a methyl, propyl, or other alkyl group could alter its metabolic stability and duration of action.

Furthermore, the ester moiety can be replaced with other functional groups, such as amides, to create analogues with different chemical properties. Amides are generally more resistant to hydrolysis than esters, which could lead to compounds with a longer half-life. The choice between an ester and an amide linkage can also affect the binding potential to a target receptor chemrxiv.org.

Table 2: Potential Effects of Ester Moiety Modifications on the Properties of Phenylacetate Derivatives

| Modification | Potential Effect on Lipophilicity | Potential Effect on Hydrolytic Stability | Potential Impact on Bioactivity |

| Shortening the alkyl chain (e.g., methyl ester) | Decrease | May increase or decrease depending on the enzyme | Altered potency and duration of action |

| Lengthening the alkyl chain (e.g., propyl, butyl ester) | Increase | May decrease due to steric hindrance | Improved membrane permeability, altered metabolic profile |

| Branching the alkyl chain (e.g., isopropyl ester) | Increase | Likely to decrease due to steric hindrance | Potentially longer duration of action |

| Replacement with an amide | Generally lower | Increased | Improved metabolic stability, altered receptor interactions |

Investigation of Aromatic Ring Substituent Effects on Receptor Binding and Efficacy

Substituents on the aromatic ring of this compound play a critical role in determining its electronic properties and how it interacts with target receptors. The nature and position of these substituents can influence both the binding affinity and the efficacy of the compound.

Substituents on a benzene ring can exert their influence through inductive and resonance effects libretexts.org. Electron-withdrawing groups, such as halogens and nitro groups, decrease the electron density of the aromatic ring, while electron-donating groups, such as alkyl and methoxy (B1213986) groups, increase it. These electronic effects can be crucial for the formation of non-covalent interactions with a receptor, such as π-π stacking, cation-π interactions, and hydrogen bonds.

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools for elucidating the structure-activity relationships of molecules like this compound, offering insights that can guide the synthesis of new derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are invaluable in this regard.

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of molecules with known activities, these models can identify key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that are correlated with the desired biological effect. This information can then be used to predict the activity of novel, unsynthesized compounds.

Molecular docking simulations can provide a detailed picture of how a ligand, such as a derivative of this compound, binds to the active site of a target receptor. These simulations can predict the preferred binding orientation and calculate a binding score that estimates the affinity of the ligand for the receptor. This allows for a rational understanding of the interactions observed experimentally and can explain why certain structural modifications lead to increased or decreased activity.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Ethyl 4-chloro-2-fluorophenylacetate. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the ethyl ester group, a characteristic triplet from the methyl (–CH₃) protons and a quartet from the methylene (B1212753) (–OCH₂–) protons are expected due to spin-spin coupling. The methylene protons of the acetate (B1210297) group (–CH₂–Ar) will appear as a singlet, while the protons on the aromatic ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. docbrown.infodocbrown.info Each carbon in the molecule, including those in the ethyl group, the acetate moiety, and the aromatic ring, will produce a distinct signal. docbrown.infodocbrown.info The position of these signals (chemical shift) is indicative of the electronic environment of the carbon atom. For instance, the carbonyl carbon (C=O) of the ester is typically found significantly downfield (160-180 ppm). libretexts.org Carbons bonded to electronegative atoms like oxygen, chlorine, and fluorine will also have characteristic chemical shifts. libretexts.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. nih.gov It provides specific information about the fluorine atom's chemical environment. The spectrum for this compound would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. ucsb.edu This signal's multiplicity would be influenced by coupling to nearby aromatic protons. The typical chemical shift range for aromatic fluorine compounds is between +80 to +170 ppm relative to CFCl₃. ucsb.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -CH₂-Ar | ~3.7 | Singlet (s) | Methylene protons adjacent to the aromatic ring. |

| ¹H | -O-CH₂-CH₃ | ~4.2 | Quartet (q) | Methylene protons of the ethyl group coupled to the methyl group. |

| ¹H | -O-CH₂-CH₃ | ~1.3 | Triplet (t) | Methyl protons of the ethyl group coupled to the methylene group. |

| ¹H | Aromatic-H | 7.1 - 7.4 | Multiplet (m) | Complex splitting due to H-H and H-F coupling. |

| ¹³C | C=O | ~170 | - | Ester carbonyl carbon. |

| ¹³C | Aromatic C-F | ~160 (d, ¹JCF ≈ 250 Hz) | - | Carbon directly bonded to fluorine, shows large C-F coupling. |

| ¹³C | Aromatic C-Cl | ~130 | - | Carbon directly bonded to chlorine. |

| ¹³C | -O-CH₂- | ~61 | - | Methylene carbon of the ethyl group. |

| ¹³C | -CH₂-Ar | ~40 | - | Methylene carbon of the acetate group. |

| ¹³C | -CH₃ | ~14 | - | Methyl carbon of the ethyl group. |

| ¹⁹F | Ar-F | -110 to -115 | Multiplet (m) | Referenced against CFCl₃. Shift influenced by ortho- and meta-substituents. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₀H₁₀ClFO₂, corresponding to a molecular weight of 216.64 g/mol . chemblink.com

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 216. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 218 with roughly one-third the intensity of the [M]⁺ peak is a characteristic feature. youtube.com

Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. Key fragment ions expected for this compound would include:

Loss of the ethoxy radical (•OCH₂CH₃): Resulting in an acylium ion [M - 45]⁺.

Loss of ethylene (B1197577) via McLafferty rearrangement: Leading to the formation of a radical cation of the corresponding carboxylic acid.

Cleavage of the C-Cl bond: Resulting in a fragment ion [M - 35]⁺.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the adjacent methylene group.

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 216/218 | [C₁₀H₁₀ClFO₂]⁺ | Molecular ion peak ([M]⁺) and its isotope peak ([M+2]⁺). |

| 171/173 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical. |

| 143/145 | [ClFC₆H₃CH₂]⁺ | Benzylic cation resulting from cleavage of the ester group. |

| 181 | [M - Cl]⁺ | Loss of a chlorine atom. nih.gov |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1735-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester linkage, C-H stretching for the aromatic and aliphatic portions, and characteristic absorptions for the C-Cl and C-F bonds in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also Raman active. This technique is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3150 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| C=O Stretch (Ester) | 1735 - 1750 | IR (Strong), Raman |

| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman |

| C-O Stretch (Ester) | 1100 - 1300 | IR |

| C-F Stretch | 1000 - 1400 | IR |

| C-Cl Stretch | 600 - 800 | IR |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, thereby enabling purity assessment and the monitoring of reaction progress.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography. niscpr.res.in A typical GC method would employ a non-polar or medium-polarity capillary column (e.g., DB-1 or DB-5) and a Flame Ionization Detector (FID) for quantification. rasayanjournal.co.in The retention time of the compound under specific temperature programming conditions serves as its identifier, while the peak area is proportional to its concentration. niscpr.res.inrasayanjournal.co.in This makes GC an effective tool for determining the purity of the final product and for monitoring the disappearance of reactants during its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity analysis. A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be appropriate. Detection is typically achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance (around 254 nm). HPLC can effectively separate the target compound from non-volatile impurities.

Table 4: Typical Chromatographic Conditions

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| GC | DB-1, DB-5 (or similar) | Helium or Nitrogen | Flame Ionization Detector (FID) |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water or Methanol/Water Gradient | UV-Vis Detector |

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the compound's connectivity and stereochemistry.

A literature search did not yield a specific crystal structure for this compound. However, analysis of similar structures, such as ethyl 2-(4-chloroanilino)acetate, reveals key structural features that can be extrapolated. researchgate.net A crystallographic study would determine the planarity of the phenyl ring, the conformation of the ethyl acetate side chain, and the specific intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that dictate the crystal packing. researchgate.netnih.govresearchgate.net

Advanced Spectroscopic Probes for Bioimaging Applications

The use of specific small molecules as spectroscopic probes for bioimaging is a growing field of research. Fluorinated compounds, in particular, can be utilized in ¹⁹F Magnetic Resonance Imaging (MRI) due to the high sensitivity of the ¹⁹F nucleus and the absence of a background signal in biological systems.

Currently, there is no specific research in the reviewed literature detailing the use of this compound as an advanced spectroscopic probe for bioimaging applications. The development of such a probe would typically require the incorporation of additional functional groups to facilitate targeting to specific biological molecules or environments, or to modulate its spectroscopic properties in response to a biological event.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Characterization

Quantum chemical calculations are fundamental to understanding the electronic structure of Ethyl 4-chloro-2-fluorophenylacetate. Methods like Density Functional Theory (DFT) are instrumental in elucidating various molecular properties.

Density Functional Theory (DFT) studies would involve optimizing the geometry of this compound to find its most stable three-dimensional structure. From this optimized geometry, a wealth of information can be derived. DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared and Raman spectra to confirm the molecular structure.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis is crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the phenyl ring, influenced by the electron-donating and -withdrawing effects of the substituents. The LUMO is likely to be distributed over the ester group and the aromatic ring.

Natural Bond Orbital (NBO) Analysis provides insights into the bonding and electronic delocalization within the molecule. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen, chlorine, and fluorine atoms into the aromatic ring and the carbonyl group. This analysis helps in understanding the stability imparted by hyperconjugative and resonance interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.62 eV |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While specific biological targets for this compound are not established, molecular docking and dynamics simulations can be employed to predict its potential interactions with various enzymes or receptors. For instance, given its structural motifs, it could be docked against enzymes involved in metabolic pathways or signaling proteins.

Molecular Docking simulations would predict the preferred binding orientation of this compound within the active site of a hypothetical target protein. The docking score, an estimation of the binding affinity, would be calculated based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The chloro and fluoro substituents on the phenyl ring, along with the ester group, would play a significant role in determining these interactions.

Molecular Dynamics (MD) Simulations can then be used to study the stability of the predicted ligand-protein complex over time. An MD simulation would provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other's presence. Analysis of the MD trajectory can provide information on the flexibility of the ligand in the binding site and the key amino acid residues involved in maintaining the interaction.

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | Leu12, Val20, Ala35, Phe80 |

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of this compound are influenced by its three-dimensional shape. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and the energy barriers between them.

The key rotatable bonds in this compound are the C-C bond between the phenyl ring and the carbonyl group, and the C-O bond of the ester. Rotation around these bonds leads to different spatial arrangements of the atoms. Computational methods can be used to systematically rotate these bonds and calculate the corresponding energy, resulting in a potential energy surface. The minima on this surface correspond to stable conformers. It is expected that the most stable conformation will have the ester group oriented to minimize steric hindrance with the substituted phenyl ring.

Prediction of Reactivity and Mechanistic Pathways using Computational Models

Computational models can predict the reactivity of this compound and elucidate potential reaction mechanisms. The electronic effects of the chloro and fluoro substituents are key determinants of the molecule's reactivity.

The fluorine atom at the ortho position and the chlorine atom at the para position are electron-withdrawing groups, which will influence the reactivity of the aromatic ring. For electrophilic aromatic substitution, these substituents would deactivate the ring and direct incoming electrophiles to specific positions. Computational models can calculate the activation energies for substitution at different positions on the ring, predicting the most likely products. Similarly, for nucleophilic reactions, such as the hydrolysis of the ester group, computational methods can model the reaction pathway, identify transition states, and calculate the energy barriers, providing insights into the reaction kinetics.

Biological Research Applications and Mechanistic Investigations Excluding Dosage/administration

Research into Bioactive Derivatives and their In Vitro Effects

The core structure of Ethyl 4-chloro-2-fluorophenylacetate has been modified to create novel compounds with diverse biological activities. These derivatives have been the subject of in vitro studies to determine their potential in several areas of biomedical research.

Derivatives incorporating chloro- and phenyl- structures have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives were studied for their antiproliferative activity. mdpi.com The results indicated that sulfonyl N-oxide derivatives generally exhibited higher cytotoxicity than their sulfanyl (B85325) and sulfinyl counterparts. mdpi.comdoaj.org The CCRF-CEM leukemia cell line was found to be particularly sensitive to these compounds. mdpi.com At concentrations higher than their IC₅₀, these derivatives were observed to inhibit DNA and RNA synthesis and induce apoptosis. mdpi.com

Similarly, studies on thiopyran derivatives have demonstrated their potent cytotoxic abilities in a dose-dependent manner against MCF-7 breast cancer and HCT-15 colon cancer cell lines. nih.gov One particular derivative featuring a methoxy (B1213986) group showed the most significant antiproliferative effect, with IC₅₀ values of 4.5 μM for MCF-7 and 3.5 μM for HCT-15 cells. nih.gov Furthermore, research into the soluble ethyl acetate (B1210297) partition of Chromolaena odorata Linn, which contains various complex organic compounds, has shown potent cytotoxic and antiproliferative activity against HeLa cervical cancer cells. nih.govresearchgate.net An IC₅₀ of 82.41 µg/ml resulted in a 97.6±1.6% cell death rate. nih.gov

| Compound Class | Cancer Cell Line | IC₅₀ Value | Source |

|---|---|---|---|

| Thiopyran Derivative (with methoxy group) | MCF-7 (Breast Cancer) | 4.5 μM | nih.gov |

| Thiopyran Derivative (with methoxy group) | HCT-15 (Colon Cancer) | 3.5 μM | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) Derivatives | CCRF-CEM (Leukemia) | 0.55–2.74 µM | mdpi.com |

| Soluble Ethyl Acetate Partition (C. odorata) | HeLa (Cervical Cancer) | 82.41 µg/ml | nih.gov |

The search for new antibacterial agents has led to the investigation of various synthetic compounds, including those structurally related to this compound. One such derivative, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), has demonstrated antibacterial properties against Pseudomonas aeruginosa and Escherichia coli. nih.gov SABA1's mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov Specifically, it targets biotin (B1667282) carboxylase (BC), which catalyzes the first half-reaction of ACC, with an IC₅₀ of 4.0 µM against E. coli ACC. nih.gov

Another related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), has been shown to possess antibacterial activity against Klebsiella pneumoniae, a Gram-negative pathogen known for high rates of drug resistance. scielo.brresearchgate.netnih.gov While exhibiting weak activity on its own, CFA has shown potential for use in combination with other antibiotics. scielo.br Studies have demonstrated a synergistic effect when combined with meropenem (B701) and imipenem, and an additive effect with ciprofloxacin (B1669076) and cefepime, effectively reducing the concentrations of these drugs needed to cause bacterial death. scielo.brresearchgate.net The proposed mechanism for this acetamide (B32628) involves acting on penicillin-binding protein, leading to cell lysis. nih.gov

| Combined Antibiotic | Observed Effect | Source |

|---|---|---|

| Ciprofloxacin | Additivity | scielo.brresearchgate.net |

| Cefepime | Additivity | scielo.brresearchgate.net |

| Ceftazidime | Indifference | researchgate.net |

| Meropenem | Synergism | scielo.brresearchgate.net |

| Imipenem | Synergism | scielo.brresearchgate.net |

Derivatives of various heterocyclic compounds sharing some structural motifs with this compound have been evaluated for their anti-inflammatory potential. A series of novel 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and tested for their ability to inhibit cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) enzymes. frontiersin.org Certain compounds in this series proved to be potent inhibitors of both COX and LOX pathways. frontiersin.org In vivo studies using a carrageenan-induced paw edema model showed significant anti-inflammatory activity. frontiersin.org For example, one of the most active compounds demonstrated a 64.59% ± 1.49% inhibition of inflammation five hours after administration. frontiersin.org

Similarly, a pyrrole-containing compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, also showed potent anti-inflammatory effects in the same animal model. mdpi.com After 14 days of administration, all tested doses significantly inhibited paw edema. mdpi.com This effect was associated with a significant decrease in the pro-inflammatory cytokine TNF-α and a marked increase in the anti-inflammatory cytokine TGF-β1, suggesting an immunomodulatory mechanism. mdpi.com Other research has focused on chalcone (B49325) derivatives, which have also shown promising anti-inflammatory and analgesic activities. researchgate.net

The potential for chemical derivatives to protect neuronal cells from damage has been another area of active research. Novel benzofuran-2-carboxamide (B1298429) derivatives have been investigated for neuroprotective and antioxidant activity against toxicity induced by N-methyl-D-aspartic acid (NMDA). researchgate.net One derivative with a methyl substitution exhibited a potent neuroprotective action against NMDA-induced excitotoxicity, with an effect comparable to the known NMDA antagonist memantine. researchgate.net Another derivative with a hydroxyl substitution also showed significant anti-excitotoxic effects and was found to scavenge free radicals and inhibit lipid peroxidation in rat brain homogenates. researchgate.net

In a different study, a novel calcineurin inhibitor, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, was synthesized and evaluated in biological models of Parkinson's disease. nih.gov The compound showed significant calcineurin inhibitory potential in vitro with a low IC₅₀ value of 0.057 µM. nih.gov Further evaluation in SHSY-5Y neuronal cells induced with the neurotoxin 6-hydroxydopamine (6-OHDA) demonstrated a neuroprotective effect. nih.gov

The modulation of key neurotransmitter receptors is a primary goal in the development of neurologically active compounds. Derivatives of aminoquinolines have been screened for their affinity to various receptors, with one compound, DCUK-OEt, displaying micromolar affinity for γ-aminobutyric acid type A (GABA(A)) receptors. nih.gov This compound was identified as a positive allosteric modulator (PAM) of GABA currents, showing selectivity for GABA(A) receptors containing specific subunit combinations, such as α1β2γ2, α1β3γ2, and α5β3γ2. nih.gov

The N-methyl-D-aspartate (NMDA) receptor, crucial for synaptic plasticity, has also been a target for modulation. nih.gov Various classes of compounds act as negative or positive allosteric modulators (NAMs and PAMs) at novel sites on the NMDA receptor complex. nih.govnih.gov For example, sulfonamide derivatives have been identified as potent NAMs with high selectivity for GluN2A-containing receptors over GluN2B-containing ones. nih.gov These allosteric modulators represent a significant area of research for developing subtype-selective NMDA receptor therapeutics. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular interactions of bioactive compounds is crucial for rational drug design. Studies on derivatives have shed light on several mechanisms of action, including enzyme inhibition and covalent bond formation.

The antibacterial compound SABA1, for example, inhibits biotin carboxylase through an atypical competitive mechanism. nih.gov While it competes with the enzyme's first substrate, ATP, it does not bind to the ATP-binding site. Instead, SABA1 binds to the biotin-binding site of the enzyme in the presence of ADP, making the binding of ATP and SABA1 mutually exclusive. nih.gov

In another line of research, a new type of covalent bond formation in proteins was achieved using a genetically introduced unnatural amino acid (Uaa), Ffact. nih.gov This Uaa was designed to react with a nearby cysteine residue based on proximity-enhanced bioreactivity. nih.gov This approach allows for the creation of an irreversible link between an affibody and its protein substrate, demonstrating a novel mechanism for protein engineering. nih.gov The reaction between Ffact and cysteine results in a stable, covalent linkage within the protein structure. nih.gov

Enzyme inhibition is also a key mechanism for other derivatives. For instance, the bioreduction of ethyl 4-chloroacetoacetate is catalyzed by carbonyl reductase. mdpi.com Studies on this enzymatic reaction have explored the effects of various factors, including substrate inhibition, where high concentrations of the substrate can decrease the enzyme's catalytic activity. mdpi.comresearchgate.net

Development and Application as Fluorescent Probes for Biological Systems

Information regarding the development and application of this compound as a fluorescent probe is not available in the reviewed scientific literature.

Assessment of In Vitro Biological Compatibility and Toxicity Profiles

There are no available studies on the in vitro biological compatibility or toxicity of this compound.

Environmental Fate and Degradation Research

Biodegradation Pathways and Biotransformation of Halogenated Phenylacetates

There is no specific information available in the public domain regarding the biodegradation pathways or biotransformation of Ethyl 4-chloro-2-fluorophenylacetate. Research on how microorganisms might break down this particular halogenated phenylacetate (B1230308), the enzymes involved, and the resulting intermediate or final products has not been published. Understanding these pathways is critical for determining its persistence in soil and water systems.

Photolytic and Chemical Degradation Mechanisms in Environmental Media

Similarly, studies detailing the photolytic and chemical degradation of this compound in various environmental media such as water, soil, and air are not available. The susceptibility of the compound to breakdown by sunlight (photolysis) or through chemical reactions like hydrolysis under different environmental conditions (e.g., pH, temperature) remains uninvestigated. This information is vital for predicting how long the compound will last in the environment.

Environmental Distribution and Compartmentalization Studies

There is a lack of research on the environmental distribution and compartmentalization of this compound. Consequently, there is no data to predict how this compound would partition between different environmental compartments like water, soil, sediment, and air. Its potential for mobility, leaching into groundwater, or accumulating in specific environmental sinks is currently unknown.

Ecotoxicological Research on Aquatic and Terrestrial Organisms

No specific ecotoxicological studies on the effects of this compound on aquatic or terrestrial organisms were found. The potential acute and chronic toxicity to representative species such as fish, invertebrates, algae, earthworms, and plants has not been documented. Without this data, it is impossible to assess the potential harm this compound may pose to ecosystems.

Academic Review of Patent Landscape and Industrial Research Directions

Analysis of Key Patent Literature Related to Synthesis and Applications

An examination of the patent landscape for Ethyl 4-chloro-2-fluorophenylacetate and structurally similar compounds reveals a focus on their utility as building blocks for complex molecules. Patents in this area typically claim novel synthetic routes, specific applications of the final products, and sometimes the intermediate compounds themselves if they possess novel and non-obvious properties.

Key patented synthetic methodologies for related fluorophenylacetic acids often involve multi-step processes starting from commercially available precursors. For instance, processes for preparing substituted phenylacetic acids have been patented, highlighting the industrial importance of this class of compounds. google.com While a direct patent for the synthesis of this compound is not prominently found, patents for analogous compounds such as 2,4,5-trifluorophenylacetic acid, a key intermediate for the antidiabetic drug Sitagliptin, are well-documented. google.com These patents often protect specific reaction conditions, catalysts, or purification methods that improve yield, purity, or cost-effectiveness.

The applications of these intermediates are a major focus of patent claims. For example, fluorinated phenylacetic acid derivatives are crucial for producing inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme. google.com The core structure of this compound, with its specific halogen substitution pattern, makes it a valuable precursor for creating molecules with desired electronic and steric properties, which can influence their biological activity. Patents for herbicidal compositions have been granted for compounds that include a 4-chloro-2-fluorophenyl moiety, suggesting a potential application area for intermediates like this compound.

The following table summarizes the typical focus of patent literature for fluorinated phenylacetic acid derivatives:

| Patent Focus Area | Description | Examples from Related Compound Patents |

| Novel Synthetic Routes | Claims on new, more efficient, or safer methods of production. | A process for preparing 2,4,5-trifluorophenylacetic acid starting from new synthetic intermediates. google.com |

| Intermediate Compounds | Claims on the novel intermediate compounds themselves. | Novel intermediates in the synthesis of substituted-5,6,7,8-tetrahydro google.comwikipedia.orgresearchgate.nettriazolo[4,3-a]pyrazines. googleapis.com |

| Final Product Applications | Claims on the use of the final compounds in specific applications. | Use of fluorophenylacetic acids in the preparation of pharmacologically active compounds like DPP-4 inhibitors. google.com |

| Process Optimization | Claims on improvements to existing processes, such as catalyst systems or reaction conditions. | Methods to improve yield and purity while reducing byproducts in phenylacetic acid production. google.com |

Research on Scalability and Economic Viability of Industrial Production

The successful transition of a chemical synthesis from the laboratory to an industrial scale is contingent on its scalability and economic viability. For specialty chemicals like this compound, these factors are critically important.

Scalability: The industrial production of fluorinated aromatic compounds presents unique challenges. The handling of potentially hazardous fluorinating agents and the management of reaction conditions to ensure consistent product quality are primary concerns. Research into scalable and sustainable continuous-flow microreaction processes for reactions like nitration of aromatic compounds demonstrates a move towards safer and more efficient manufacturing. rsc.org Such technologies could be adapted for the synthesis of precursors to this compound. The production of phenylacetic acid itself has been the subject of process optimization to make it suitable for continuous industrial production, moving away from batch processes that are less efficient and more time-consuming. google.com

Key considerations for the scalability of this compound production would include:

Process Safety and Environmental Impact: The use of corrosive or toxic reagents necessitates specialized equipment and waste management protocols.

Reaction Efficiency and Yield: Optimizing reaction conditions to maximize yield and minimize the formation of byproducts is crucial for large-scale production.

Purification Methods: Developing efficient and scalable purification techniques, such as distillation or crystallization, is essential to achieve the required product purity.

Economic Viability: The economic feasibility of producing this compound is intrinsically linked to the market demand and price of the final products it is used to synthesize. The global market for organic fluorinated intermediates is substantial and projected to grow, driven by the pharmaceutical and agrochemical sectors. datahorizzonresearch.com Fluorinated pesticides, for example, are noted for their high efficacy and represent a significant and growing segment of the agrochemical market. agropages.comresearchgate.netagropages.com

The cost of production is a major determinant of economic viability. The introduction of fluorine into a molecule often increases the cost due to the specialized reagents and processes required. rhhz.net Therefore, the development of more cost-effective fluorination methods and the use of cheaper starting materials are active areas of research. A detailed cost and profitability analysis would consider raw material costs, energy consumption, labor, capital investment in equipment, and waste disposal costs.

The table below outlines the key factors influencing the industrial production of this compound:

| Factor | Key Considerations |

| Scalability | Raw material sourcing, process safety, reaction optimization, and purification efficiency. |

| Economic Viability | Market demand for final products, production costs, and competitive landscape. |

| Technological Advances | Adoption of continuous-flow manufacturing and development of cost-effective fluorination techniques. |

Intellectual Property Considerations in Chemical Process Development

Intellectual property (IP) protection is a cornerstone of the chemical industry, enabling companies to recoup research and development investments and maintain a competitive advantage. For a specialty intermediate like this compound, a comprehensive IP strategy would likely involve several layers of protection.

Patenting Strategies:

Process Patents: Given that the compound itself may be a known entity, patents are more likely to be granted for novel and non-obvious synthetic processes. This could include a new combination of reactants, a novel catalyst system, or specific reaction conditions that lead to improved performance.

Patents on Intermediates: If a new, non-obvious intermediate is formed during the synthesis of this compound, that intermediate itself could be patentable. googleapis.com

Use Patents: A company might seek to patent a new and inventive use of this compound, for example, in the synthesis of a novel class of bioactive molecules.

Formulation Patents: If the compound is sold as part of a mixture or formulation for a specific application, the formulation itself could be patented.

Trade Secrets: In addition to patents, companies may rely on trade secrets to protect critical aspects of their manufacturing processes. This can include specific operating procedures, equipment modifications, or purification techniques that are not publicly disclosed. The advantage of a trade secret is that it does not have an expiration date, but it does not protect against independent discovery or reverse engineering.

The development of a robust IP portfolio around the synthesis and application of this compound would be essential for any company operating in this space. This would involve a careful consideration of what to patent and what to maintain as a trade secret, based on the nature of the innovation and the competitive landscape.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Future research will likely focus on developing more efficient and selective methods for synthesizing Ethyl 4-chloro-2-fluorophenylacetate and its analogs. While traditional methods may be effective, there is room for improvement in terms of yield, purity, and environmental impact. The exploration of continuous flow chemistry, for instance, could offer significant advantages over batch processing by providing better control over reaction parameters and improving safety. atomfair.com Additionally, the use of novel catalytic systems, including organocatalysis and photocatalysis, could lead to more selective reactions, reducing the formation of unwanted byproducts. wjcmpr.org

| Synthetic Approach | Potential Advantages |

| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scalability. |

| Organocatalysis | Use of non-toxic and readily available catalysts, milder reaction conditions. |

| Photocatalysis | Access to unique reaction pathways, use of light as a renewable energy source. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

Identification of New Biological Targets and Therapeutic Applications

Derivatives of halogenated phenylacetates have shown promise in various therapeutic areas. Future research should aim to identify new biological targets for derivatives of this compound. High-throughput screening of compound libraries against a wide range of biological targets, including enzymes and receptors, could reveal novel activities. For example, compounds with similar structural motifs have been investigated as potential anticancer agents and inhibitors of specific enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov Further investigation into the anti-proliferative and apoptosis-inducing effects of novel derivatives on various cancer cell lines is warranted. mdpi.com

| Potential Therapeutic Area | Rationale |

| Oncology | Halogenated aromatic compounds are present in many anticancer drugs. nih.gov |

| Inflammation | Phenylacetic acid derivatives are known for their anti-inflammatory properties. |

| Infectious Diseases | The unique electronic properties of the substituted ring could be exploited for antimicrobial activity. |

Advanced Computational Design and Optimization of Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. Future research should leverage these techniques to design and optimize derivatives of this compound. In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the binding affinity of new compounds to biological targets and guide the synthesis of more potent and selective molecules. nih.govnih.gov This approach can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates.

| Computational Technique | Application in Drug Design |

| Molecular Docking | Predicts the binding mode and affinity of a molecule to a biological target. nih.gov |

| QSAR | Relates the chemical structure of a compound to its biological activity. |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of a molecule and its interaction with a target over time. |

Innovations in Sustainable and Green Chemical Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research should focus on developing sustainable and environmentally friendly methods for the production of this compound. This includes the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions. wjcmpr.orgwjarr.com Biocatalysis, which utilizes enzymes to carry out chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. researchgate.net The development of solvent-free reaction conditions or the use of water as a solvent would also significantly reduce the environmental impact of the synthesis. wjcmpr.org

| Green Chemistry Principle | Application to Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. wjarr.com |

常见问题